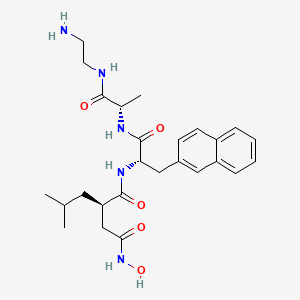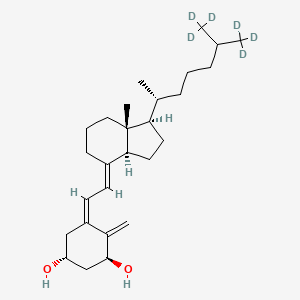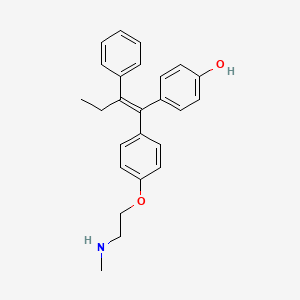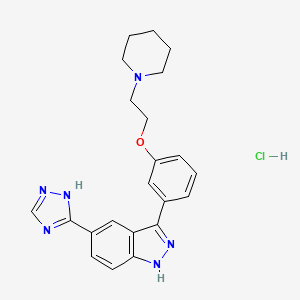
2-DÉSOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SEL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT is a chemical compound with the molecular formula C17H37N2O7P and a molecular weight of 412.46 g/mol . It is a derivative of 2-deoxyribose, a sugar molecule that is a key component of DNA. This compound is often used in biochemical research, particularly in studies involving nucleosides and nucleotides .
Applications De Recherche Scientifique
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT has several scientific research applications:
Chemistry: It is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA studies.
Biology: The compound is used to study metabolic pathways involving nucleotides and nucleosides.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Mécanisme D'action
Target of Action
The primary target of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt is thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of pyrimidines .
Mode of Action
The compound interacts with thymidine phosphorylase, influencing its activity
Biochemical Pathways
The compound is involved in the pyrimidine metabolism pathway . By interacting with thymidine phosphorylase, it can affect the breakdown and synthesis of pyrimidines . The downstream effects of these changes on cellular processes are complex and depend on the specific cellular context.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The compound’s action on thymidine phosphorylase can influence processes such as angiogenesis in tumor cells . It is also used in the organic synthesis of 2′-deoxynucleosides such as cladribine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . The compound’s action and efficacy can also be influenced by the specific biological environment in which it is used, including the presence of other molecules and the pH of the environment.
Analyse Biochimique
Biochemical Properties
2-Deoxy-alpha-D-ribose 1-phosphate Di(monocyclohexyl-ammonium) Salt interacts with several enzymes and proteins. It is used to identify and characterize thymidine phosphorylase, platelet-derived endothelial cell growth factor (PD-ECGF), and gliostatin . The nature of these interactions is crucial for the compound’s role in biochemical reactions .
Cellular Effects
The effects of 2-Deoxy-alpha-D-ribose 1-phosphate Di(monocyclohexyl-ammonium) Salt on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Deoxy-alpha-D-ribose 1-phosphate Di(monocyclohexyl-ammonium) Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2-Deoxy-alpha-D-ribose 1-phosphate Di(monocyclohexyl-ammonium) Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT typically involves the phosphorylation of 2-deoxyribose followed by the formation of the di(monocyclohexyl-ammonium) salt. The process can be carried out enzymatically or chemically .
Enzymatic Preparation: This method involves the use of enzymes to catalyze the phosphorylation of 2-deoxyribose.
Chemical Synthesis: This method involves the direct chemical phosphorylation of 2-deoxyribose using reagents such as phosphoric acid or phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic or chemical synthesis processes. The choice of method depends on factors such as cost, yield, and purity requirements .
Analyse Des Réactions Chimiques
Types of Reactions
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-deoxy-D-ribonic acid, while reduction may produce 2-deoxy-D-ribitol .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxyribose 5-phosphate sodium salt: Another phosphorylated derivative of 2-deoxyribose, used in similar biochemical applications.
2-Deoxy-D-ribose: A non-phosphorylated form of 2-deoxyribose, used in the synthesis of nucleosides.
D-Ribose 5-phosphate disodium salt: A phosphorylated form of ribose, used in nucleotide synthesis.
Uniqueness
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT is unique due to its specific structure, which includes the di(monocyclohexyl-ammonium) salt form. This structure provides distinct solubility and stability properties, making it particularly useful in certain biochemical and industrial applications .
Propriétés
Numéro CAS |
102783-28-8 |
|---|---|
Formule moléculaire |
C17H37N2O7P |
Poids moléculaire |
412.46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













